molecular formula C21H23FN4O B5573982 7-fluoro-2-methyl-4-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)quinoline

7-fluoro-2-methyl-4-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)quinoline

Cat. No.: B5573982
M. Wt: 366.4 g/mol
InChI Key: VKCDFADYUHOIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-2-methyl-4-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)quinoline is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18558953 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

Studies have synthesized and analyzed the molecular structures of new derivatives from the fluoroquinoline family, including compounds with comparable structural features to known fluoroquinolines. These compounds have been tested for antibacterial activity, showing lower activities compared to ciprofloxacin but providing valuable insights into the characteristic structural features of fluoroquinolines (Tomišić et al., 2002).

Antimycobacterial and Antibacterial Activities

Research has been conducted on various 2-(sub)-3-fluoro/nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives for their in-vitro and in-vivo antimycobacterial activities against Mycobacterium tuberculosis, demonstrating potent activities and highlighting the therapeutic potential of these compounds (Dinakaran et al., 2008). Additionally, new series of tetracyclic pyridone carboxylic acids have shown significant antibacterial activity and inhibitory activity on DNA gyrase, underlining the potential of quinoline derivatives in developing new antibacterial agents (Jinbo et al., 1993).

Antitumor Activities

The synthesis and evaluation of new 7-fluoro-4-(1-piperazinyl) quinolines have demonstrated promising in vitro anti-tumor activities against various human carcinoma cell lines. These findings suggest the potential of these compounds as agents for cancer therapy, emphasizing the importance of substituents on piperazinyl in influencing anti-tumor activities (Liu et al., 2019).

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing potent and highly selective ATM inhibition with properties suitable for oral administration. These compounds have shown efficacy in combination with the DSB-inducing agent irinotecan in a disease-relevant model, highlighting their potential in probing ATM inhibition in vivo (Degorce et al., 2016).

Future Directions

The compound could be of interest in various fields, including medicinal chemistry, due to the presence of biologically active functional groups. Future research could explore its potential uses and investigate its properties in more detail .

Properties

IUPAC Name

(7-fluoro-2-methylquinolin-4-yl)-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-15-13-19(18-4-3-17(22)14-20(18)24-15)21(27)25-10-5-16(6-11-25)7-12-26-9-2-8-23-26/h2-4,8-9,13-14,16H,5-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCDFADYUHOIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCC(CC3)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.